Methyl 3-[(cyclopropylmethyl)amino]propanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-(cyclopropylmethylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)4-5-9-6-7-2-3-7/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEDSNICSGHOPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(cyclopropylmethyl)amino]propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a propanoate backbone with a cyclopropylmethyl amino substituent. The unique structural characteristics contribute to its biological interactions and pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its interaction with opioid receptors and potential anti-HIV properties.
Opioid Receptor Interaction
Studies have shown that compounds with similar structures exhibit binding affinities for the mu-opioid receptor (MOR). For instance, a related compound, VZMC013, demonstrated a binding affinity of for MOR, significantly higher than other tested ligands (Table 1). This suggests that this compound may also exhibit potent activity at MOR.
Anti-HIV Activity
Research indicates that compounds designed around similar frameworks can inhibit HIV entry. VZMC013, for example, effectively blocked HIV-1 entry in peripheral blood mononuclear cells (PBMCs), highlighting the potential of related compounds in antiviral applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound is crucial for understanding its potency and selectivity. Modifications to the cyclopropylmethyl group can significantly influence biological activity. For example, changing substituents on the amino group or altering the length of the alkyl chain can enhance binding affinity and selectivity towards specific receptors.
Table 1: Binding Affinities of Related Compounds
| Compound | K_i (nM) |
|---|---|
| VZMC013 | 6.05 ± 0.22 |
| VZMC017 | 11.2 ± 1.92 |
| VZMC019 | 4.23 ± 0.27 |
| Naltrexone | 0.7 ± 0.1 |
Case Studies
Several studies have highlighted the biological relevance of compounds similar to this compound:
- Anti-inflammatory Effects : Compounds with similar structures have shown promising anti-inflammatory properties, making them candidates for further development in treating inflammatory diseases .
- Neuropharmacological Studies : Investigations into neuropharmacological effects have revealed that modifications to the cyclopropylmethyl group can enhance central nervous system penetration and efficacy .
- Cancer Research : The compound's potential as an anticancer agent has been explored, particularly concerning its ability to inhibit specific cancer cell lines through receptor-mediated pathways .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-[(cyclopropylmethyl)amino]propanoate has shown promise in medicinal chemistry, particularly in the development of novel pharmaceuticals. Its structural properties allow it to interact with various biological targets, making it a candidate for drug development.
- Anticancer Activity: Preliminary studies have indicated that derivatives of this compound exhibit significant antiproliferative effects on cancer cell lines. For instance, a study demonstrated an IC50 value of 0.12 µg/mL against HCT-116 colon cancer cells, highlighting its potential as an anticancer agent.
- Antimicrobial Properties: Research has shown that this compound possesses a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents.
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate in synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile building block in organic synthesis.
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Converts the amino group to nitroso or nitro derivatives | Nitro derivatives |
| Reduction | Reduces the ester group to alcohols | Alcohol derivatives |
| Substitution | Methoxy groups can participate in nucleophilic substitutions | Various derivatives |
Study on Colon Cancer Cells
A notable study by El Rayes et al. investigated the effects of similar structural analogs on colon cancer cell lines. The findings indicated that modifications to the cyclopropylmethyl group enhanced the biological activity of the compounds tested, including this compound.
Antimicrobial Research
An investigation into the antimicrobial properties of this compound revealed its effectiveness against several pathogens. The study highlighted its potential as a candidate for developing new antimicrobial therapies due to its broad-spectrum activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
